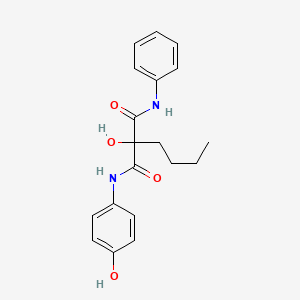
Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)-: is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxy group at the third position and an isopropoxy group at the second position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The hydroxy and isopropoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学的研究の応用
Chemistry: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving aromatic aldehydes.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavorings, and specialty chemicals. Its aromatic properties make it valuable in the formulation of perfumes and food additives.
作用機序
The mechanism of action of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and isopropoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
類似化合物との比較
Benzaldehyde, 3-hydroxy-: This compound lacks the isopropoxy group, making it less hydrophobic and altering its reactivity.
Benzaldehyde, 2-hydroxy-3-methoxy-: The presence of a methoxy group instead of an isopropoxy group changes the compound’s electronic properties and reactivity.
Benzaldehyde, 4-hydroxy-3-methoxy-: The position of the hydroxy and methoxy groups affects the compound’s chemical behavior and applications.
Uniqueness: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- is unique due to the presence of both hydroxy and isopropoxy groups, which confer distinct chemical and physical properties
特性
CAS番号 |
664306-48-3 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
3-hydroxy-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10-8(6-11)4-3-5-9(10)12/h3-7,12H,1-2H3 |
InChIキー |
GLTURXMNXYXXRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC=C1O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)

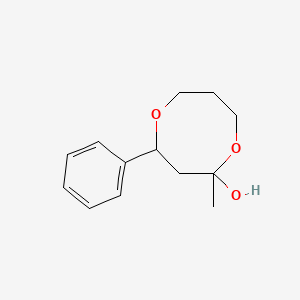
![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
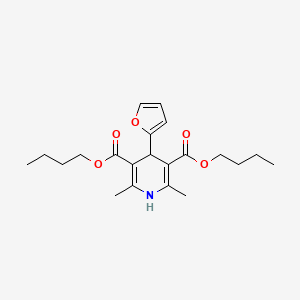

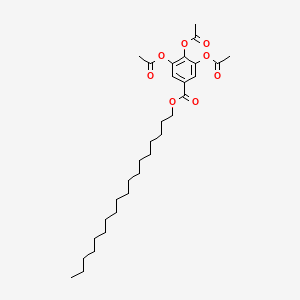
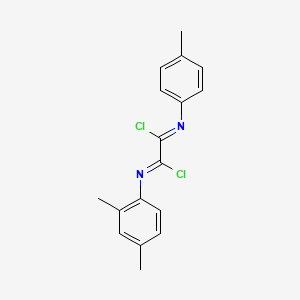
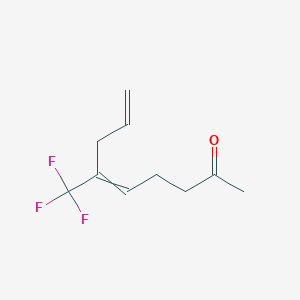
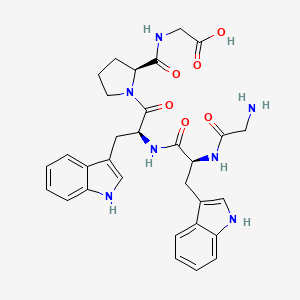
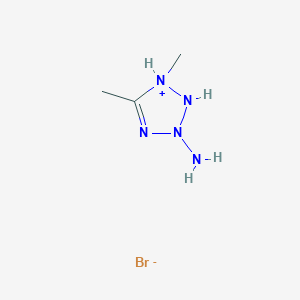
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
